Prezatide copper

Beschreibung

Eigenschaften

IUPAC Name |

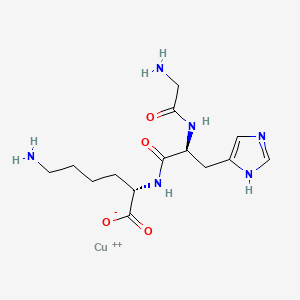

copper;(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N6O4.Cu/c15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9;/h7-8,10-11H,1-6,15-16H2,(H,17,18)(H,19,21)(H,20,22)(H,23,24);/q;+2/p-1/t10-,11-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZWIFMYRRCMYMN-ACMTZBLWSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)[O-])NC(=O)CN.[Cu+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)[O-])NC(=O)CN.[Cu+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23CuN6O4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20237492 |

Source

|

| Record name | Prezatide copper | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20237492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.92 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89030-95-5 |

Source

|

| Record name | Prezatide copper | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089030955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prezatide copper | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14683 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Prezatide copper | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20237492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Regenerative Cascade: An In-Depth Technical Guide to the Mechanism of Action of Prezatide Copper in Tissue Repair

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prezatide copper, a naturally occurring copper-peptide complex (GHK-Cu), has emerged as a significant agent in the field of tissue regeneration. This document provides a comprehensive technical overview of its multifaceted mechanism of action. By modulating a wide array of cellular and molecular processes, GHK-Cu orchestrates a coordinated response that accelerates and improves the quality of tissue repair. This guide delves into the quantitative effects of GHK-Cu on extracellular matrix synthesis, cellular activities, inflammatory responses, and gene expression, supported by detailed experimental methodologies. Visualized through signaling pathways and experimental workflows, the information presented herein is intended to equip researchers and drug development professionals with a thorough understanding of Prezatide copper's therapeutic potential.

Introduction

Tissue regeneration is a complex biological process involving the interplay of various cell types, growth factors, and extracellular matrix components. The glycyl-L-histidyl-L-lysine (GHK) peptide, with its high affinity for copper (Cu2+), forms the Prezatide copper complex (GHK-Cu). This complex has been identified as a key signaling molecule in wound healing and tissue repair.[1] Its pleiotropic effects, ranging from stimulating the production of essential matrix proteins to modulating inflammation and influencing gene expression, make it a compelling subject of study for therapeutic applications in dermatology, regenerative medicine, and beyond.

Core Mechanisms of Action

The regenerative capacity of Prezatide copper stems from its ability to influence multiple, interconnected biological pathways.

Stimulation of Extracellular Matrix (ECM) Synthesis and Remodeling

A fundamental aspect of tissue repair is the restoration of the ECM. GHK-Cu plays a pivotal role in this process by stimulating the synthesis of key structural components and regulating the enzymes responsible for ECM turnover.

-

Collagen and Elastin Production: GHK-Cu has been shown to significantly increase the production of collagen and elastin by fibroblasts, the primary cells responsible for ECM synthesis.[2][3] In clinical studies, topical application of GHK-Cu for 12 weeks resulted in improved collagen production in 70% of treated women, compared to 50% for vitamin C and 40% for retinoic acid.[2] In vitro studies have demonstrated that GHK-Cu can increase elastin production by approximately 30%.[3]

-

Modulation of Matrix Metalloproteinases (MMPs) and Tissue Inhibitors of Metalloproteinases (TIMPs): GHK-Cu modulates the activity of MMPs, enzymes that degrade the ECM, and their inhibitors, TIMPs. This balanced regulation is crucial for proper tissue remodeling, preventing both excessive degradation and fibrosis.[1]

Enhancement of Cellular Proliferation and Migration

The recruitment and proliferation of key cell types are essential for wound closure and tissue regeneration. GHK-Cu acts as a chemoattractant and mitogen for various cells involved in the healing process.

-

Fibroblast and Keratinocyte Proliferation: GHK-Cu stimulates the proliferation of fibroblasts and keratinocytes, which are crucial for dermal regeneration and re-epithelialization of the wound.[4]

-

Cellular Migration: In vitro studies, such as the scratch wound healing assay, have demonstrated that GHK-Cu promotes the migration of fibroblasts, accelerating wound closure.[5][6][7]

Anti-inflammatory and Antioxidant Effects

Chronic inflammation and oxidative stress can impair tissue regeneration. GHK-Cu exhibits potent anti-inflammatory and antioxidant properties, creating a more favorable environment for healing.

-

Reduction of Pro-inflammatory Cytokines: GHK-Cu has been shown to decrease the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[8][9][10][11] In vitro studies have documented a 40-70% reduction in these cytokines.[4]

-

Antioxidant Activity: GHK-Cu enhances the activity of antioxidant enzymes like superoxide dismutase (SOD) and reduces oxidative damage by chelating pro-oxidant iron.[2]

Promotion of Angiogenesis

The formation of new blood vessels, or angiogenesis, is critical for supplying oxygen and nutrients to the regenerating tissue. GHK-Cu stimulates angiogenesis through the upregulation of key growth factors.

-

Induction of Angiogenic Growth Factors: GHK-Cu increases the expression of Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF), potent stimulators of angiogenesis.[10][12] One study reported a 230% increase in bFGF production by fibroblasts treated with GHK-Cu in combination with LED irradiation.[13]

Modulation of Gene Expression

Recent studies have revealed that GHK-Cu's regenerative effects are, in part, due to its ability to modulate the expression of a vast number of genes. It is estimated that GHK-Cu can alter the expression of over 4,000 genes, with 31.2% of the human genome showing a change in expression of 50% or more.[9][14][15][16][17] This includes genes involved in:

-

DNA Repair: Upregulation of genes involved in DNA repair mechanisms.[16]

-

Cellular Proliferation and Differentiation: Regulation of genes that control the cell cycle and differentiation pathways.

-

ECM Homeostasis: As mentioned previously, the modulation of genes encoding for MMPs and TIMPs.

Quantitative Data Summary

The following tables summarize the quantitative effects of Prezatide copper on various aspects of tissue regeneration.

Table 1: Effects of GHK-Cu on Extracellular Matrix and Cellular Parameters

| Parameter | Effect | Quantitative Data | Experimental Model |

| Collagen Production | Increase | 70% of women showed increased collagen production | Human clinical trial (12 weeks, topical application) |

| Elastin Production | Increase | ~30% increase | In vitro (human dermal fibroblasts) |

| Wrinkle Volume | Decrease | 31.6% reduction compared to Matrixyl® 3000 | Human clinical trial (8 weeks, topical application) |

| Fibroblast Proliferation | Increase | 12.5-fold increase (with LED irradiation) | In vitro (human fibroblasts) |

| bFGF Production | Increase | 230% increase (with LED irradiation) | In vitro (human fibroblasts) |

| Wound Area Reduction | Decrease | 53.2% mean reduction | Human clinical trial (diabetic ulcers, 4 weeks) |

Table 2: Anti-inflammatory Effects of GHK-Cu

| Cytokine | Effect | Quantitative Data | Experimental Model |

| TNF-α | Decrease | 40-70% reduction | In vitro (lipopolysaccharide-stimulated inflammatory cells) |

| IL-6 | Decrease | 40-70% reduction | In vitro (lipopolysaccharide-stimulated inflammatory cells) |

| IL-1β | Decrease | 40-70% reduction | In vitro (lipopolysaccharide-stimulated inflammatory cells) |

Table 3: Gene Expression Modulation by GHK-Cu

| Gene Category | Effect | Quantitative Data | Experimental Model |

| Total Genes Affected | Modulation | >4,000 genes | In vitro (human cell lines) |

| Significant Change | Modulation | 31.2% of human genes with ≥50% change in expression | In vitro (human cell lines) |

| DNA Repair Genes | Upregulation | 47 genes upregulated, 5 downregulated | In vitro (human cell lines) |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of Prezatide copper's mechanism of action.

In Vitro Fibroblast Culture and Collagen/Elastin Assay

-

Cell Culture:

-

Culture primary human dermal fibroblasts (HDFa) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seed cells in 6-well plates at a density of 1 x 10^5 cells/well and allow to adhere for 24 hours.

-

-

Treatment:

-

Replace the culture medium with serum-free DMEM containing GHK-Cu at final concentrations of 0.01, 1, and 100 nM. Include a vehicle control (serum-free DMEM without GHK-Cu).

-

Incubate the cells for 48 and 96 hours.

-

-

Collagen and Elastin Measurement:

-

Collect the cell culture supernatant at each time point.

-

Quantify soluble collagen and elastin in the supernatant using commercially available colorimetric assay kits (e.g., Sircol™ Soluble Collagen Assay, Fastin™ Elastin Assay) according to the manufacturer's instructions.

-

Measure absorbance using a microplate reader and calculate concentrations based on a standard curve.

-

In Vivo Excisional Wound Healing Model (Rat)

-

Animal Model:

-

Use adult male Sprague-Dawley rats (250-300g). House animals individually with ad libitum access to food and water. Acclimatize for at least one week before the experiment.

-

-

Wounding Procedure:

-

Anesthetize the rats with an appropriate anesthetic (e.g., isoflurane).

-

Shave the dorsal surface and create two full-thickness excisional wounds (6 mm diameter) on each side of the midline using a sterile biopsy punch.

-

-

Treatment Application:

-

Prepare a 2% GHK-Cu gel formulation in a suitable vehicle (e.g., hydroxypropyl methylcellulose).

-

Apply the GHK-Cu gel or the vehicle control topically to the wounds twice daily for the duration of the study (e.g., 14 days).

-

-

Wound Closure Analysis:

-

Photograph the wounds at regular intervals (e.g., days 0, 3, 7, 10, 14).

-

Measure the wound area using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial wound area.

-

-

Histological Analysis:

-

At the end of the study, euthanize the animals and excise the wound tissue.

-

Fix the tissue in 10% neutral buffered formalin, embed in paraffin, and section at 5 µm.

-

Perform Hematoxylin and Eosin (H&E) staining to assess overall morphology and Masson's Trichrome staining to visualize collagen deposition.

-

Cytokine Measurement by ELISA

-

Sample Preparation:

-

Culture macrophages (e.g., RAW 264.7) in 24-well plates.

-

Pre-treat cells with GHK-Cu (e.g., 10 µM) for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce cytokine production.

-

Collect the cell culture supernatant and centrifuge to remove cellular debris.

-

-

ELISA Procedure (for TNF-α):

-

Coat a 96-well ELISA plate with a capture antibody specific for TNF-α overnight at 4°C.

-

Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.

-

Add standards and samples (diluted as necessary) to the wells and incubate for 2 hours at room temperature.

-

Wash the plate and add a biotinylated detection antibody specific for TNF-α. Incubate for 1 hour at room temperature.

-

Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

-

Wash the plate and add a TMB substrate solution. Allow color to develop in the dark.

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

-

Calculate the concentration of TNF-α in the samples based on the standard curve.

-

Gene Expression Analysis by RT-qPCR

-

RNA Extraction and cDNA Synthesis:

-

Culture fibroblasts and treat with GHK-Cu as described in section 4.1.

-

Lyse the cells and extract total RNA using a commercial RNA isolation kit.

-

Assess RNA quality and quantity using a spectrophotometer.

-

Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) primers.

-

-

Quantitative PCR (qPCR):

-

Perform qPCR using a real-time PCR system with a SYBR Green-based master mix.

-

Use specific primers for target genes (e.g., VEGF, TGF-β1) and a reference gene (e.g., GAPDH).

-

The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in GHK-Cu-treated samples compared to controls.

-

Immunohistochemistry for Collagen I

-

Tissue Preparation:

-

Use formalin-fixed, paraffin-embedded tissue sections from the in vivo wound healing study (section 4.2).

-

Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval by incubating the slides in a citrate buffer (pH 6.0) at 95-100°C for 20-30 minutes.

-

-

Staining:

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific antibody binding with a blocking serum.

-

Incubate the sections with a primary antibody against Collagen I overnight at 4°C.

-

Wash and incubate with a biotinylated secondary antibody.

-

Wash and incubate with an avidin-biotin-peroxidase complex.

-

Develop the signal with a DAB substrate, which produces a brown precipitate.

-

-

Counterstaining and Mounting:

-

Counterstain the sections with hematoxylin.

-

Dehydrate the sections and mount with a permanent mounting medium.

-

Visualize and capture images using a light microscope.

-

Conclusion

Prezatide copper (GHK-Cu) is a potent regenerative agent with a complex and multifaceted mechanism of action. Its ability to stimulate ECM production, promote cell proliferation and migration, exert anti-inflammatory and antioxidant effects, induce angiogenesis, and modulate the expression of thousands of genes collectively contributes to its remarkable efficacy in tissue repair. The quantitative data and detailed experimental protocols provided in this technical guide offer a solid foundation for further research and development of GHK-Cu-based therapies for a wide range of regenerative applications. The continued exploration of its intricate signaling pathways will undoubtedly unveil new avenues for its therapeutic use.

References

- 1. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. deltapeptides.com [deltapeptides.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Fibroblast Proliferation and Migration in Wound Healing by Phytochemicals: Evidence for a Novel Synergic Outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The tri-peptide GHK-Cu complex ameliorates lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. peptidesciences.com [peptidesciences.com]

- 10. The Human Tripeptide GHK-Cu in Prevention of Oxidative Stress and Degenerative Conditions of Aging: Implications for Cognitive Health - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stimulation of collagen synthesis in fibroblast cultures by the tripeptide-copper complex glycyl-L-histidyl-L-lysine-Cu2+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. The Effect of the Human Peptide GHK on Gene Expression Relevant to Nervous System Function and Cognitive Decline - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. neoplasiaresearch.com [neoplasiaresearch.com]

- 17. researchgate.net [researchgate.net]

GHK-Cu signaling pathways in dermal fibroblasts

An In-depth Technical Guide to GHK-Cu Signaling Pathways in Dermal Fibroblasts

For Researchers, Scientists, and Drug Development Professionals

Abstract

The human tripeptide-copper complex, GHK-Cu (glycyl-L-histidyl-L-lysine-copper), is a naturally occurring compound with a well-documented role in wound healing and skin regeneration[1][2]. Its concentration in human plasma declines significantly with age, correlating with a decreased regenerative capacity[1][3]. In dermal fibroblasts, the key cells responsible for maintaining skin's structural integrity, GHK-Cu orchestrates a complex network of signaling pathways. It modulates gene expression on a large scale, influencing over 4,000 human genes to promote a "healthier" state[1][4][5][6]. Key actions include the stimulation of extracellular matrix (ECM) components like collagen and elastin, regulation of tissue remodeling enzymes, and potent anti-inflammatory effects[7][8][9]. This guide provides a detailed examination of the core signaling pathways activated by GHK-Cu in dermal fibroblasts, presents quantitative data on its effects, and outlines key experimental methodologies for its study.

Core Signaling Pathways in Dermal Fibroblasts

GHK-Cu exerts its multifaceted effects by integrating several key intracellular signaling cascades. These pathways collectively enhance ECM synthesis, control inflammation, and promote a regenerative cellular environment.

Extracellular Matrix (ECM) Synthesis and Remodeling

A primary function of GHK-Cu is the robust stimulation of ECM proteins, which provide structural support and elasticity to the skin. This is largely mediated through the modulation of the Transforming Growth Factor-Beta (TGF-β) pathway and the regulation of Matrix Metalloproteinases (MMPs) and their inhibitors (TIMPs).

-

TGF-β/Smad Pathway Activation: GHK-Cu enhances the cellular responsiveness to TGF-β ligands and can upregulate genes within the TGF-β pathway[5][10]. This activation leads to the phosphorylation and nuclear translocation of Smad2/3 proteins[5]. Once in the nucleus, the Smad complex acts as a transcription factor, upregulating the expression of genes for key ECM proteins, including various types of collagen (I, III), elastin, and glycosaminoglycans[2][7][8][9][11]. Interestingly, in certain inflammatory contexts, GHK-Cu can also reduce TGF-β secretion, which may help prevent excessive scar formation[2][12][13].

-

MMP and TIMP Regulation: Healthy tissue remodeling requires a delicate balance between ECM synthesis and degradation. GHK-Cu modulates the activity of MMPs, enzymes that break down ECM components, and their endogenous Tissue Inhibitors of Metalloproteinases (TIMPs)[1][4]. At low concentrations (e.g., 0.01 nM), GHK-Cu has been shown to increase the gene expression of MMP-1 and MMP-2, which helps clear damaged tissue proteins[6][10][14]. Concurrently, it increases the expression of TIMP-1 and TIMP-2 at all tested concentrations, which protects newly formed matrix components from degradation, thereby shifting the net balance towards ECM preservation and accumulation[5][6][10][14].

Anti-inflammatory and Cytoprotective Pathways

Chronic inflammation accelerates skin aging and impairs wound healing. GHK-Cu exhibits potent anti-inflammatory and antioxidant properties by modulating key signaling pathways involved in the cellular stress response.

-

NF-κB and MAPK Pathway Suppression: GHK-Cu can suppress the activation of NF-κB, a critical transcription factor that governs the inflammatory response[8][10]. It also inhibits the p38 MAPK and JNK signaling pathways, particularly under inflammatory conditions[5][10][15][16]. By blocking these pathways, GHK-Cu reduces the production and secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 from fibroblasts, thereby mitigating inflammation[1][10][12][15].

-

Antioxidant Effects: GHK-Cu enhances the skin's antioxidant defense system. It has been shown to increase the level and activity of antioxidant enzymes like superoxide dismutase (SOD), partly by supplying the necessary copper cofactor[10][12][15]. It also reduces oxidative damage by modulating iron levels, inhibiting iron-induced lipid peroxidation[2][12].

Cell Adhesion and Migration

The ability of fibroblasts to migrate and adhere to the ECM is critical for wound repair. GHK-Cu influences these processes through integrin signaling.

-

Integrin Expression: GHK-Cu has been shown to increase the expression of integrins, such as integrin β1, in fibroblasts[8][10][17]. Integrins are transmembrane receptors that facilitate cell-matrix adhesion and are crucial modulators of TGF-β signaling[8][10]. By upregulating integrins, GHK-Cu enhances the ability of fibroblasts to contract and remodel collagen, restoring function to aged or damaged cells[10][17]. It also stimulates the "stemness" of epidermal basal cells by increasing integrin and p63 expression[8][10][18].

Quantitative Effects on Fibroblast Function

The effects of GHK-Cu on dermal fibroblasts have been quantified in numerous in-vitro studies. The tables below summarize key findings on its impact on ECM protein synthesis and gene expression.

Table 1: Effects of GHK-Cu on ECM Protein and Growth Factor Production

| Analyte | Cell Type | Treatment Conditions | Result | Citation(s) |

| Collagen I Production | Human Dermal Fibroblasts | 1-10 µM GHK-Cu | 70-140% Increase | [5] |

| Collagen Synthesis | Human Dermal Fibroblasts | GHK-Cu + LED (625-635 nm) | 70% Increase | [8][10][19] |

| Elastin Production | Human Adult Dermal Fibroblasts | 0.01-100 nM GHK-Cu (96 hrs) | ~30% Increase | [6] |

| Elastin Expression | Fibroblasts | Not Specified | 40-60% Increase | [5] |

| bFGF Production | Irradiated Fibroblasts | GHK-Cu + LED (625-635 nm) | 230% Increase | [8][10] |

Table 2: Effects of GHK-Cu on Gene Expression in Fibroblasts

| Gene Target | Cell Type | Treatment Conditions | Result | Citation(s) |

| TIMP-1 mRNA | Aged Human Dermal Fibroblasts | 2 µM GHK-Cu | ~25% Increase | [5] |

| MMP-1, MMP-2 mRNA | Human Adult Dermal Fibroblasts | 0.01 nM GHK-Cu | Significant Increase | [6][10][14] |

| TIMP-1 mRNA | Human Adult Dermal Fibroblasts | 0.01, 1, 100 nM GHK-Cu | Significant Increase | [6][10][14] |

| Collagen IV | Human Dermal Fibroblasts | GHK-Cu + LMW Hyaluronic Acid (1:9) | 25.4x Increase | [20] |

| Genome-wide | Human Fibroblasts | Not Specified | Modulates >4,000 genes | [4][5][6] |

Key Experimental Methodologies

Investigating the effects of GHK-Cu on dermal fibroblasts involves standard cell biology techniques. A generalized workflow is described below.

In-Vitro Protocol for Assessing GHK-Cu Activity

-

Cell Culture:

-

Human dermal fibroblasts (HDFs) are sourced, either as primary cells from biopsies or as established cell lines.

-

Cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C and 5% CO₂[21].

-

-

Treatment Protocol:

-

Fibroblasts are seeded into multi-well plates at a predetermined density and allowed to adhere for 24 hours.

-

The growth medium is then replaced with a low-serum or serum-free medium to minimize confounding factors from growth factors in the serum.

-

GHK-Cu, reconstituted in sterile water or a suitable buffer, is added to the medium at final concentrations typically ranging from the nanomolar to micromolar level (e.g., 0.01 nM, 1 nM, 100 nM, 1 µM)[1][6][21]. A vehicle-only control group is always included.

-

Cells are incubated with GHK-Cu for a specified duration, commonly 48 to 96 hours, depending on the endpoint being measured[6].

-

-

Analysis and Endpoints:

-

Gene Expression Analysis (qRT-PCR): Total RNA is extracted from the cells. Reverse transcription is performed to synthesize cDNA, followed by quantitative PCR using specific primers for target genes (e.g., COL1A1, ELN, MMP1, TIMP1) and housekeeping genes for normalization[6][20].

-

Protein Quantification (ELISA/Colorimetric Assays): The cell culture supernatant is collected to measure secreted proteins like collagen and elastin using specific colorimetric assay kits[6][22]. Cell lysates can be used to measure intracellular proteins.

-

Western Blotting: Cell lysates are analyzed to determine the levels of specific proteins and their phosphorylation status (e.g., phosphorylated Smad2/3, p38) to confirm pathway activation[16][18].

-

Cell Proliferation/Viability Assays: Assays such as MTT or WST-1 are used to assess the effect of GHK-Cu on fibroblast proliferation and cytotoxicity.

-

Conclusion

GHK-Cu is a potent signaling molecule that comprehensively modulates dermal fibroblast function to promote a regenerative and structurally sound cutaneous environment. By activating the TGF-β/Smad pathway, it drives the synthesis of essential ECM proteins. Simultaneously, it resolves inflammation by suppressing the NF-κB and p38 MAPK pathways and maintains tissue homeostasis by balancing the activity of MMPs and TIMPs. The ability of GHK-Cu to reset gene expression towards a more youthful state makes it a compelling agent for applications in dermatology, wound care, and anti-aging medicine. Further research focusing on receptor identification and the epigenetic modifications induced by GHK-Cu will continue to illuminate its full therapeutic potential.

References

- 1. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. peptidesciences.com [peptidesciences.com]

- 3. Copper peptide GHK-Cu - Wikipedia [en.wikipedia.org]

- 4. droracle.ai [droracle.ai]

- 5. deltapeptides.com [deltapeptides.com]

- 6. walshmedicalmedia.com [walshmedicalmedia.com]

- 7. GHK-Cu Peptide | Skin & Healing Benefits [paragonsportsmedicine.com]

- 8. mdpi.com [mdpi.com]

- 9. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]

- 11. primelabpeptides.com [primelabpeptides.com]

- 12. The Human Tripeptide GHK-Cu in Prevention of Oxidative Stress and Degenerative Conditions of Aging: Implications for Cognitive Health - PMC [pmc.ncbi.nlm.nih.gov]

- 13. GHK Peptide Inhibits Bleomycin-Induced Pulmonary Fibrosis in Mice by Suppressing TGFβ1/Smad-Mediated Epithelial-to-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. OBM Geriatrics | The Effect of the Human Plasma Molecule GHK-Cu on Stem Cell Actions and Expression of Relevant Genes [lidsen.com]

- 16. researchgate.net [researchgate.net]

- 17. The naturally occurring peptide GHK reverses age-related fibrosis by modulating myofibroblast function | He | Aging Pathobiology and Therapeutics [antpublisher.com]

- 18. snu.elsevierpure.com [snu.elsevierpure.com]

- 19. researchgate.net [researchgate.net]

- 20. Synergy of GHK-Cu and hyaluronic acid on collagen IV upregulation via fibroblast and ex-vivo skin tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. peptideslabuk.com [peptideslabuk.com]

- 22. [PDF] Effects of GHK-Cu on MMP and TIMP Expression, Collagen and Elastin Production, and Facial Wrinkle Parameters | Semantic Scholar [semanticscholar.org]

The Genesis and Scientific Journey of Prezatide Copper (GHK-Cu): A Technical Guide

An In-depth Exploration of the Discovery, Mechanism, and Experimental Validation of a Regenerative Peptide

Introduction

Prezatide copper, scientifically known as the tripeptide-copper complex GHK-Cu, is a naturally occurring compound first identified in human plasma. Since its discovery, it has garnered significant attention within the scientific community for its remarkable regenerative and protective properties. This technical guide provides a comprehensive overview of the discovery and history of Prezatide copper in scientific literature, tailored for researchers, scientists, and drug development professionals. It delves into the quantitative data from key experiments, details the experimental protocols, and visualizes the complex signaling pathways and workflows associated with its biological activity.

Discovery and Historical Perspective

The story of Prezatide copper began in 1973 when Dr. Loren Pickart isolated a small peptide from human plasma albumin that demonstrated the ability to rejuvenate aged liver cells.[1] He observed that liver tissue from older individuals, when incubated in the blood of younger individuals, began to function more like younger tissue.[1] This effect was attributed to a small peptide factor, later identified as glycyl-L-histidyl-L-lysine (GHK).[1] Further research revealed that GHK has a strong affinity for copper(II) ions, readily forming the GHK-Cu complex.[2][3] This discovery laid the foundation for decades of research into the multifaceted roles of GHK-Cu in wound healing, tissue regeneration, and anti-inflammatory processes.[4][5] Over the years, the concentration of GHK in human plasma has been observed to decline significantly with age, from approximately 200 ng/mL at age 20 to 80 ng/mL by age 60, correlating with the age-related decrease in regenerative capacity.[1][3]

Quantitative Data from Key Experiments

The biological effects of Prezatide copper have been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data from the scientific literature, providing a comparative overview of its efficacy in various experimental settings.

Table 1: In Vitro Efficacy of GHK-Cu on Extracellular Matrix Components

| Parameter | Cell Type | GHK-Cu Concentration | Result | Citation |

| Collagen Synthesis | Human Dermal Fibroblasts | 1-10 µM | 70-140% increase in Type I collagen production | [1] |

| Human Dermal Fibroblasts | 1 nM | Peak increase in collagen production | [6] | |

| Human Dermal Fibroblasts | 0.01, 1, 100 nM | Significant increase in collagen production | [6] | |

| Elastin Synthesis | Human Dermal Fibroblasts | 1-5 µM | 40-60% increase in elastin expression | [1] |

| Human Dermal Fibroblasts | 0.01, 1, 100 nM | Significant increase in elastin production | ||

| Glycosaminoglycan Synthesis | Skin Fibroblasts | Picomolar to Nanomolar | Stimulated synthesis | [1] |

Table 2: In Vivo Wound Healing Efficacy of GHK-Cu

| Animal Model | Wound Type | GHK-Cu Treatment | Result | Citation |

| Rabbits | Dermal Wounds | Topical Application | Accelerated wound contraction and granulation tissue formation | [1] |

| Rats | Ischemic Open Wounds | Topical Application | Faster healing, decreased metalloproteinases 2 and 9, and TNF-β | [2] |

| Diabetic Rats | Dermal Wounds | GHK-Cu incorporated in collagen dressing | Faster wound contraction and epithelialization | [1] |

| Mice | Scald Wounds | GHK-Cu-liposomes | Wound healing time shortened to 14 days | [7] |

| General | Systemic Injection | Intramuscular Injection | Systemic enhancement of healing at distant sites | [1] |

Table 3: Anti-Inflammatory Effects of GHK-Cu

| Cell Type/Model | Inflammatory Stimulus | GHK-Cu Concentration | Result | Citation |

| Inflammatory Cells | Lipopolysaccharide (LPS) | 1-5 µM | 40-70% reduction in pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) | [1] |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Not specified | Decreased TNF-α and IL-6 production | [8] |

| Caco-2 Cells | tert-butyl hydroperoxide | 10 µM | ~50% reduction in reactive oxygen species (ROS) | [5] |

Table 4: Gene Expression Modulation by GHK

| System | GHK Concentration | Key Findings | Citation |

| Human Fibroblasts | Not specified | Influences expression of over 4,000 genes (~31.2% of human genes) | [1][9][10] |

| Aggressive Metastatic Colon Cancer Model | 1 µM | Reversed the expression of 70% of 54 over-expressed genes | [9][10] |

| Human Cancer Cell Lines (SH-SY5Y, U937, Breast Cancer) | 1-10 nM | Reactivated apoptosis and inhibited cell growth | [3] |

| Human Adult Dermal Fibroblasts | 0.01 nM | Significantly increased gene expression of MMP1 and MMP2 | [6] |

| Human Adult Dermal Fibroblasts | 0.01, 1, 100 nM | Significantly increased gene expression of TIMP1 | [6] |

Detailed Experimental Protocols

To ensure the reproducibility of key findings, this section provides detailed methodologies for representative experiments cited in the literature.

In Vitro Collagen and Elastin Production Assay

-

Objective: To quantify the effect of GHK-Cu on collagen and elastin synthesis in human dermal fibroblasts.

-

Cell Culture:

-

Human adult dermal fibroblasts (HDFa) are cultured in appropriate cell culture medium.

-

-

Treatment:

-

Cells are seeded in 12-well plates at a density of 1 × 10^5 cells per well.

-

After 24 hours to allow for cell attachment, the medium is replaced with serum-free medium.

-

GHK-Cu is added to the wells at final concentrations of 0.01, 1, and 100 nM. A control group receives the vehicle (water).

-

Cells are incubated for 48 and 96 hours.

-

-

Quantification:

-

Collagen: The cell culture medium is collected, and the amount of soluble collagen is measured using a colorimetric assay kit (e.g., Sircol Collagen Assay).

-

Elastin: Cells are detached using trypsin, and the elastin content is measured using a colorimetric assay kit (e.g., Fastin Elastin Assay).

-

-

Data Analysis: The absorbance is read using a spectrophotometer, and the concentration of collagen and elastin is calculated based on a standard curve. Results are expressed as µg/mL.[11]

In Vivo Murine Scald Wound Healing Model

-

Objective: To evaluate the efficacy of GHK-Cu in accelerating the healing of scald wounds in mice.

-

Animal Model:

-

BALB/c mice are used for the study.

-

-

Wound Creation:

-

Mice are anesthetized.

-

A standardized second-degree scald burn is created on the dorsal side of the mice.

-

-

Treatment:

-

Mice are divided into treatment groups: control (no treatment), free GHK-Cu, and GHK-Cu encapsulated in liposomes.

-

The respective treatments are applied topically to the wound area.

-

-

Assessment:

-

Wound closure is monitored and photographed at regular intervals (e.g., days 0, 8, 15).

-

Wound area is measured and the percentage of wound closure is calculated.

-

Histopathological examination of the wound tissue is performed at the end of the study to assess epithelialization, angiogenesis, and fibroblast proliferation.

-

-

Data Analysis: Statistical analysis is performed to compare the rate of wound healing between the different treatment groups.[7][12]

Gene Expression Analysis using RT-PCR

-

Objective: To determine the effect of GHK-Cu on the gene expression of matrix metalloproteinases (MMPs) and tissue inhibitors of metalloproteinases (TIMPs) in human dermal fibroblasts.

-

Cell Culture and Treatment:

-

HDFa are cultured and treated with GHK-Cu at concentrations of 0.01, 1, and 100 nM for 24 hours as described in section 3.1.

-

-

RNA Extraction and cDNA Synthesis:

-

Total RNA is extracted from the treated and control cells using a suitable RNA isolation kit.

-

The concentration and purity of the extracted RNA are determined.

-

First-strand complementary DNA (cDNA) is synthesized from the RNA using a reverse transcription kit.

-

-

Real-Time PCR (RT-PCR):

-

Quantitative PCR is performed using specific primers for MMP1, MMP2, TIMP1, TIMP2, and a housekeeping gene (e.g., GAPDH) for normalization.

-

The PCR reaction is carried out in a real-time PCR system.

-

-

Data Analysis: The relative gene expression is calculated using the 2^-ΔΔCt method.[11]

Signaling Pathways and Experimental Workflows

The biological effects of Prezatide copper are mediated through a complex network of signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.

References

- 1. deltapeptides.com [deltapeptides.com]

- 2. Copper peptide GHK-Cu - Wikipedia [en.wikipedia.org]

- 3. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GHK-Cu Peptide | Skin & Healing Benefits [paragonsportsmedicine.com]

- 5. The potential of GHK as an anti-aging peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. walshmedicalmedia.com [walshmedicalmedia.com]

- 7. marciorubin.com.br [marciorubin.com.br]

- 8. The potential of GHK as an anti-aging peptide | Dou | Aging Pathobiology and Therapeutics [antpublisher.com]

- 9. mdpi.com [mdpi.com]

- 10. neoplasiaresearch.com [neoplasiaresearch.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

GHK-Cu: A Deep Dive into its Influence on Gene Expression in Cutaneous Cells

An In-depth Technical Guide for Researchers and Drug Development Professionals

The tripeptide-copper complex, GHK-Cu (glycyl-L-histidyl-L-lysine-copper), has garnered significant attention within the scientific community for its multifaceted role in skin regeneration and wound healing. Its ability to modulate a wide array of cellular processes is largely attributed to its profound impact on gene expression. This technical guide synthesizes the current understanding of GHK-Cu's effects on the genetic machinery of skin cells, offering a valuable resource for researchers, scientists, and professionals involved in dermatological drug development.

Quantitative Analysis of GHK-Cu-Mediated Gene Expression Changes

GHK-Cu has been demonstrated to influence the expression of thousands of genes in skin cells, orchestrating a cellular environment conducive to repair and rejuvenation.[1][2] The following tables summarize the key quantitative data from various studies, highlighting the peptide's impact on genes related to the extracellular matrix (ECM), antioxidant defense, and DNA repair.

Table 1: Regulation of Extracellular Matrix and Remodeling Genes by GHK-Cu

| Gene | Cell Type | GHK-Cu Concentration | Change in Expression | Reference |

| Collagen (Type I & III) | Human Dermal Fibroblasts | 1-10 µM | 70-140% increase in protein production | [2] |

| Elastin | Human Dermal Fibroblasts | 1-10 µM | 40-60% increase in protein production | [2] |

| MMP1 | Human Adult Dermal Fibroblasts | 0.01 nM | Increased mRNA expression | [3][4] |

| MMP2 | Human Adult Dermal Fibroblasts | 0.01 nM | Increased mRNA expression | [3][4] |

| TIMP1 | Human Adult Dermal Fibroblasts | 0.01, 1, and 100 nM | Increased mRNA expression | [3][4] |

| Decorin | Human Fibroblasts | Not specified | Stimulated production (mRNA analysis) | [5][6] |

| COL1A1 | Preclinical models | Not specified | Upregulated | [7] |

| COL3A1 | Preclinical models | Not specified | Upregulated | [7] |

Table 2: Modulation of Antioxidant and DNA Repair Genes by GHK-Cu

| Gene Category | Number of Genes Affected | Direction of Change | Fold Change/Percentage | Reference |

| DNA Repair Genes | 52 | 47 Upregulated, 5 Downregulated | ≥ 50% change | [8][9] |

| Antioxidant Genes | 14 | Upregulated | Not specified | [1] |

| Pro-oxidant Genes | 2 | Suppressed | Not specified | [1] |

Key Signaling Pathways Modulated by GHK-Cu

GHK-Cu exerts its influence on gene expression by modulating several critical signaling pathways within skin cells. The Transforming Growth Factor-Beta (TGF-β) pathway is a primary target, playing a pivotal role in collagen synthesis and wound healing.

TGF-β Signaling Pathway

GHK-Cu has been shown to restore and activate the TGF-β pathway.[3][10] This is crucial for tissue repair, as TGF-β signaling stimulates the production of extracellular matrix components. GHK-Cu can enhance the expression of TGF-β receptors, making cells more responsive to this growth factor and leading to increased collagen and elastin synthesis.[2]

Caption: GHK-Cu activation of the TGF-β signaling pathway.

Experimental Methodologies

The following protocols provide an overview of the common experimental approaches used to investigate the effects of GHK-Cu on gene expression in skin cells.

Cell Culture and Treatment

-

Cell Lines: Primary human dermal fibroblasts (HDFs) are commonly used.[11] These cells are responsible for producing the skin's extracellular matrix.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

GHK-Cu Treatment: GHK-Cu is dissolved in a suitable solvent (e.g., sterile water or phosphate-buffered saline) to create a stock solution. The stock solution is then diluted in cell culture medium to achieve the desired final concentrations, which can range from nanomolar (nM) to micromolar (µM) levels.[2][3][4] Cells are incubated with the GHK-Cu-containing medium for a specified period, often 24 to 72 hours, to allow for changes in gene expression.[12]

Gene Expression Analysis via Real-Time Polymerase Chain Reaction (RT-PCR)

RT-PCR is a standard technique to quantify mRNA levels of specific genes.

-

RNA Extraction: Total RNA is isolated from the treated and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) primers.

-

Real-Time PCR: The cDNA is then used as a template for real-time PCR with gene-specific primers for the target genes (e.g., COL1A1, MMP1, TIMP1) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization. The reaction is performed in a real-time PCR system, which monitors the amplification of the DNA in real-time using a fluorescent dye.

-

Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, where the expression level in the treated cells is compared to the control cells after normalization to the housekeeping gene.

Experimental Workflow Diagram

Caption: A typical experimental workflow for studying GHK-Cu's effects.

Conclusion

GHK-Cu stands out as a potent modulator of gene expression in skin cells. Its ability to upregulate genes crucial for extracellular matrix production, antioxidant defense, and DNA repair, while concurrently influencing key signaling pathways like TGF-β, underscores its significant potential in dermatology and regenerative medicine. The provided quantitative data and experimental frameworks offer a solid foundation for further research into the precise mechanisms of GHK-Cu and for the development of novel therapeutic strategies targeting skin aging and repair.

References

- 1. peptide-works.com [peptide-works.com]

- 2. deltapeptides.com [deltapeptides.com]

- 3. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. primelabpeptides.com [primelabpeptides.com]

- 8. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. neoplasiaresearch.com [neoplasiaresearch.com]

- 10. mdpi.com [mdpi.com]

- 11. Effects of copper tripeptide on the growth and expression of growth factors by normal and irradiated fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. peptideslabuk.com [peptideslabuk.com]

The Biological Significance of Copper Chelation in GHK-Cu: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide Glycyl-L-Histidyl-L-Lysine (GHK) exhibits a profound affinity for copper (II) ions, forming the GHK-Cu complex. This chelation is not a mere sequestration of the metal ion but a pivotal event that endows the peptide with a remarkable and diverse range of biological activities. GHK-Cu plays a crucial role in tissue remodeling, wound healing, anti-inflammatory responses, and antioxidant defense. Its mechanism of action is multifaceted, involving the modulation of gene expression, the regulation of key signaling pathways, and the delivery of copper to cells in a safe and bioavailable form. This technical guide provides an in-depth exploration of the biological significance of copper chelation in GHK-Cu, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the intricate signaling pathways involved.

Introduction

First isolated from human plasma in 1973, the GHK peptide was identified as a factor that could rejuvenate the protein synthesis capabilities of aged liver cells.[1] Subsequent research revealed its strong affinity for copper (Cu2+), leading to the understanding that its biological effects are largely mediated through the GHK-Cu complex.[2] The concentration of GHK in human plasma declines significantly with age, from approximately 200 ng/mL at age 20 to 80 ng/mL by age 60, correlating with a diminished capacity for tissue repair and regeneration.[2][3] The chelation of copper by GHK is central to its function, transforming the peptide into a potent signaling molecule with pleiotropic effects.

The Chemistry of Copper Chelation

The high affinity of GHK for Cu2+ is a cornerstone of its biological activity. The stability of the GHK-Cu complex is comparable to that of the copper-binding site on albumin, allowing GHK to mobilize copper from this major plasma protein.[2][4]

Quantitative Data on Copper Binding

The interaction between GHK and Cu2+ has been quantified through various biophysical techniques, providing insights into the stability and thermodynamics of the complex.

| Parameter | Value | Method | Reference |

| Stability Constant (log K) | 16.44 | Potentiometric Titration | [2][4] |

| Dissociation Constant (Kd) | 7.0 ± 1.0 x 10⁻¹⁴ M | Isothermal Titration Calorimetry (ITC) | [4] |

| Thermodynamic Parameters (at pH 7.4) | |||

| ΔG (kcal/mol) | -18.2 ± 0.1 | Isothermal Titration Calorimetry (ITC) | [4] |

| ΔH (kcal/mol) | -10.5 ± 0.2 | Isothermal Titration Calorimetry (ITC) | [4] |

| -TΔS (kcal/mol) | -7.7 ± 0.2 | Isothermal Titration Calorimetry (ITC) | [4] |

Biological Significance of GHK-Cu

The formation of the GHK-Cu complex is the catalyst for a wide array of biological activities that are crucial for tissue maintenance and repair.

Wound Healing and Tissue Regeneration

GHK-Cu is a potent agent in accelerating wound healing through multiple mechanisms. It stimulates the synthesis of key extracellular matrix (ECM) components, promotes angiogenesis, and modulates the activity of matrix metalloproteinases (MMPs).[3][5]

| Parameter | Effect of GHK-Cu | Concentration | Cell Type/Model | Reference |

| Collagen Synthesis | Increased by up to 70% | 0.01-100 nM | Human Dermal Fibroblasts | [3] |

| Elastin Production | Increased | 0.01-100 nM | Human Dermal Fibroblasts | [3] |

| Collagen IV Synthesis | Increased 25.4-fold (with LMW HA) | Not Specified | Human Dermal Fibroblasts | [6] |

| Wrinkle Volume Reduction | 31.6% (compared to Matrixyl® 3000) | Not Specified | In vivo (human volunteers) | [3] |

GHK-Cu promotes the formation of new blood vessels, a critical process in wound healing.[1]

Anti-Inflammatory Action

GHK-Cu exhibits significant anti-inflammatory properties by modulating cytokine expression and inhibiting key inflammatory signaling pathways.

| Cytokine | Effect of GHK-Cu | Model | Reference |

| TNF-α | Decreased | LPS-induced acute lung injury in mice | [3][5] |

| IL-6 | Decreased | LPS-induced acute lung injury in mice | [3][5] |

GHK-Cu can suppress the activation of the NF-κB pathway, a central regulator of inflammation.[3][5]

Antioxidant Defense

GHK-Cu contributes to antioxidant defense by scavenging free radicals and increasing the activity of antioxidant enzymes.

| Enzyme/Marker | Effect of GHK-Cu | Model | Reference |

| Superoxide Dismutase (SOD) Activity | Increased | LPS-induced acute lung injury in mice | [3][5] |

| Iron Release from Ferritin | Reduced by 87% | In vitro | [3] |

| Lipid Peroxidation | Inhibited | In vitro | [1] |

Gene Expression Modulation

One of the most profound effects of GHK-Cu is its ability to modulate the expression of a large number of human genes, often reversing the gene expression signature of disease states towards a healthier profile.

| Parameter | Finding | Reference |

| Percentage of Human Genes Affected | 31.2% show a change of ≥ 50% | [3][5] |

| Direction of Change | 59% increased expression, 41% suppressed expression | [3] |

| Cancer-Related Genes | Suppresses RNA production in 70% of 54 overexpressed genes in metastatic colon cancer | [3] |

GHK can restore the function of the TGF-β pathway, which is often dysregulated in conditions like COPD.[3][7]

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the biological activities of GHK-Cu.

Isothermal Titration Calorimetry (ITC) for Copper Binding

Methodology:

-

Solution Preparation: Prepare solutions of GHK and CuCl₂ in a suitable buffer (e.g., 80 mM HEPES) at a physiological pH of 7.4. To accurately determine high-affinity binding, a weaker competing ligand like glycine may be included in the buffer.

-

ITC Experiment: Load the GHK solution (e.g., 0.08 mM) into the sample cell of the ITC instrument and the CuCl₂ solution (e.g., 0.7 mM) into the injection syringe.

-

Titration: Perform a series of small, sequential injections of the CuCl₂ solution into the GHK solution while continuously monitoring the heat released or absorbed during the binding event.

-

Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of CuCl₂ to GHK. This binding isotherm is then fitted to a suitable binding model to determine the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry of the interaction.

In Vivo Excisional Wound Healing Model (Rat)

Methodology:

-

Animal Model: Use adult male or female rats (e.g., Sprague-Dawley or Wistar strains).

-

Wound Creation: Anesthetize the animals and create one or more full-thickness excisional wounds on the dorsal surface using a sterile biopsy punch.

-

Treatment: Topically apply the GHK-Cu formulation or a vehicle control to the wounds daily.

-

Wound Closure Analysis: Photograph the wounds at regular intervals and measure the wound area to calculate the rate of wound closure.

-

Histological Analysis: At the end of the study, euthanize the animals and collect the wound tissue. Process the tissue for histological staining (e.g., H&E, Masson's trichrome) to assess re-epithelialization, collagen deposition, and neovascularization.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

Methodology:

-

Cell Culture and Treatment: Culture human dermal fibroblasts and treat them with various concentrations of GHK-Cu or a vehicle control for a specified period.

-

RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qRT-PCR: Perform qRT-PCR using gene-specific primers for target genes (e.g., COL1A1, COL3A1, ELN) and a reference gene (e.g., GAPDH, ACTB).

-

Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes in the GHK-Cu-treated cells compared to the control cells.

Conclusion

The chelation of copper by the GHK peptide is a fundamental aspect of its biological significance. This interaction transforms GHK into a potent signaling molecule that orchestrates a wide range of physiological processes essential for tissue repair, inflammation control, and antioxidant defense. The ability of GHK-Cu to modulate gene expression further underscores its therapeutic potential. The quantitative data, experimental protocols, and signaling pathway visualizations provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to understand and harness the regenerative capabilities of GHK-Cu. Further research into the precise molecular mechanisms of GHK-Cu will continue to unveil its full therapeutic potential in various fields of medicine.

References

- 1. peptidesciences.com [peptidesciences.com]

- 2. peptidesciences.com [peptidesciences.com]

- 3. The Effect of the Human Peptide GHK on Gene Expression Relevant to Nervous System Function and Cognitive Decline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thermodynamic study of Cu2+ binding to the DAHK and GHK peptides by isothermal titration calorimetry (ITC) with the weaker competitor glycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn-links.lww.com [cdn-links.lww.com]

- 7. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

Prezatide Copper (GHK-Cu): A Technical Guide to its Impact on Cellular Senescence and Aging

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental driver of the aging process and a contributor to a host of age-related pathologies. Prezatide copper, a tripeptide-copper complex also known as GHK-Cu, has emerged as a promising agent in the field of geroscience. This technical guide provides an in-depth analysis of GHK-Cu's mechanisms of action in mitigating cellular senescence and its broader implications for aging. Drawing from a comprehensive review of preclinical and clinical data, this document details the molecular pathways modulated by GHK-Cu, summarizes quantitative outcomes of its application, and provides detailed experimental protocols for researchers seeking to investigate its effects.

Introduction: The Challenge of Cellular Senescence

Cellular senescence is a complex biological process characterized by a stable cessation of cell proliferation, triggered by various stressors including telomere attrition, DNA damage, and oncogenic signaling.[1][2] Senescent cells accumulate in tissues with age and adopt a pro-inflammatory phenotype known as the Senescence-Associated Secretory Phenotype (SASP).[1] The SASP comprises a cocktail of secreted factors, including inflammatory cytokines, chemokines, growth factors, and matrix metalloproteinases (MMPs), which can disrupt tissue microenvironments and contribute to age-related decline.[1]

Key molecular markers of cellular senescence include increased activity of Senescence-Associated β-Galactosidase (SA-β-gal) and the upregulation of cyclin-dependent kinase inhibitors (CDKIs) such as p16INK4a and p21WAF1, which enforce the cell cycle arrest.[2][3]

Prezatide copper (GHK-Cu) is a naturally occurring tripeptide with a high affinity for copper ions.[4] Plasma levels of GHK have been shown to decline significantly with age, from approximately 200 ng/mL at age 20 to 80 ng/mL by age 60.[5] This age-associated decrease has prompted extensive research into the potential of GHK-Cu supplementation to counteract the detrimental effects of aging.

Mechanisms of Action: How GHK-Cu Combats Cellular Senescence

GHK-Cu exerts its anti-senescence effects through a multi-pronged approach, targeting key pathways involved in the aging process.

Gene Expression Modulation

One of the most profound effects of GHK-Cu is its ability to modulate the expression of a vast number of human genes. Studies have shown that GHK can alter the expression of over 4,000 genes, effectively "resetting" the gene expression profile of aged cells to a more youthful state.[5][6] This includes the upregulation of genes involved in antioxidant defense, DNA repair, and the ubiquitin-proteasome system, and the downregulation of pro-inflammatory genes.[6][7]

Antioxidant and Anti-inflammatory Effects

Oxidative stress is a major driver of cellular senescence. GHK-Cu exhibits potent antioxidant properties by neutralizing free radicals and protecting cells from oxidative damage.[8][9] It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD).[8] Furthermore, GHK-Cu demonstrates significant anti-inflammatory activity by modulating the expression of inflammatory cytokines.[8][10] It has been shown to suppress the NF-κB signaling pathway, a key regulator of inflammation.[6][8]

Modulation of the Senescence-Associated Secretory Phenotype (SASP)

GHK-Cu has been shown to modulate the SASP, reducing the secretion of pro-inflammatory cytokines such as IL-6 and TNF-α.[10][11] It also influences the activity of matrix metalloproteinases (MMPs) and their inhibitors (TIMPs), which are involved in tissue remodeling and degradation.

Stimulation of Tissue Repair and Regeneration

GHK-Cu is a well-established wound healing and tissue regeneration agent.[5][10] It stimulates the synthesis of collagen and elastin, key components of the extracellular matrix that decline with age. This is partly achieved through the modulation of the TGF-β signaling pathway, which plays a crucial role in tissue homeostasis and repair.

Quantitative Data Summary

The following tables summarize the quantitative effects of Prezatide Copper (GHK-Cu) on various markers of cellular senescence and aging, as reported in the scientific literature.

| Parameter | Cell Type | Treatment | Result | Citation |

| Cellular Senescence | Normal Human Fibroblasts (NHF) | GHK-Cu/[Bet][Tar] | 35.7% reduction in UV-induced senescent cells | [7] |

| Normal Human Fibroblasts (NHF) | GHK-Cu/[Bet][Tar] | 58.1% reduction in H2O2-induced senescent cells | [7] | |

| Normal Human Fibroblasts (NHF) | GHK-Cu/[Bet][Tar] | 22.3% reduction in HU-induced senescent cells | [7] | |

| Inflammatory Cytokines | RAW 264.7 cells | 10 µM GHK-Cu (pretreatment) | Significant decrease in LPS-induced IL-6 secretion (from 613.2 pg/ml to lower levels) | [11] |

| RAW 264.7 cells | 10 µM GHK-Cu (pretreatment) | Significant decrease in LPS-induced TNF-α secretion (from 1556.3 pg/ml to lower levels) | [11] | |

| Normal Human Dermal Fibroblasts (NHDF) | GHK-Cu | Decreased TNF-α-dependent secretion of IL-6 | [10] | |

| Extracellular Matrix Components | Human Adult Dermal Fibroblasts (HDFa) | 0.01, 1, and 100 nM GHK-Cu | Increased production of collagen and elastin | |

| Gene Expression | Human cell lines | 1 µM GHK | 50% or greater change in expression of 31.2% of human genes | |

| Human cell lines | GHK | Upregulation of 47 DNA repair genes and downregulation of 5 | [7] | |

| Human cell lines | GHK | Upregulation of 41 ubiquitin-proteasome system genes and downregulation of 1 | [7] |

Key Signaling Pathways Modulated by GHK-Cu

GHK-Cu influences several critical signaling pathways implicated in cellular senescence and aging.

TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) pathway is a central regulator of cell growth, differentiation, and extracellular matrix production. GHK-Cu has been shown to modulate this pathway, contributing to its tissue-reparative effects.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a primary driver of inflammation and the SASP. GHK-Cu has been demonstrated to suppress this pathway, thereby reducing the production of pro-inflammatory cytokines.[6][8]

Detailed Experimental Protocols

The following section provides detailed methodologies for key experiments to assess the impact of GHK-Cu on cellular senescence.

Induction of Cellular Senescence

This protocol describes the induction of premature senescence in primary human fibroblasts using oxidative stress.

Protocol:

-

Cell Culture: Culture primary human fibroblasts (e.g., IMR-90 or WI-38) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Induction of Senescence: When cells reach 70-80% confluency, replace the culture medium with serum-free medium containing a sub-lethal concentration of hydrogen peroxide (H₂O₂), typically between 150-200 µM. Incubate for 2 hours.

-

Recovery: After incubation, remove the H₂O₂-containing medium, wash the cells twice with phosphate-buffered saline (PBS), and add fresh complete culture medium.

-

GHK-Cu Treatment: Culture the cells for 7-10 days to allow the senescent phenotype to develop. During this period, treat the cells with various concentrations of GHK-Cu (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) or a vehicle control. Change the medium and re-apply the treatment every 2-3 days.

-

Analysis: After the treatment period, harvest the cells or conditioned media for downstream analysis as described in the following protocols.

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This qualitative assay identifies senescent cells based on the increased activity of lysosomal β-galactosidase at a suboptimal pH (pH 6.0).

Materials:

-

Fixative solution (2% formaldehyde, 0.2% glutaraldehyde in PBS)

-

Staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate buffer pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl₂)

-

Phosphate-buffered saline (PBS)

Protocol:

-

Wash the cultured cells twice with PBS.

-

Fix the cells with the fixative solution for 5-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Add the X-gal staining solution to the cells, ensuring the cell monolayer is completely covered.

-

Incubate the cells at 37°C (without CO₂) for 12-16 hours, or until a blue color develops in the senescent cells.

-

Observe and image the cells under a bright-field microscope.

-

Quantify the percentage of blue-stained (senescent) cells by counting at least 200 cells in multiple random fields.

Western Blot Analysis for p16INK4a and p21WAF1

This protocol allows for the quantification of the protein levels of key senescence markers.

Protocol:

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p16INK4a and p21WAF1 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imaging system.

-

Quantification: Densitometrically quantify the protein bands and normalize to the loading control.

Enzyme-Linked Immunosorbent Assay (ELISA) for SASP Factors (IL-6 and IL-8)

This protocol quantifies the concentration of specific secreted SASP factors in the cell culture supernatant.

Protocol:

-

Sample Collection: Collect the conditioned media from the cell cultures and centrifuge to remove any cellular debris.

-

ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kits (e.g., human IL-6 and IL-8 ELISA kits).

-

Standard Curve: Generate a standard curve using the provided recombinant cytokine standards.

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Quantification: Calculate the concentration of the cytokines in the samples by interpolating from the standard curve.

Telomerase Activity Assay (TRAP Assay)

This protocol measures the activity of telomerase, an enzyme that is typically reactivated in cancer cells but repressed in most somatic cells, and its activity can be modulated in the context of senescence.

Protocol:

-

Cell Lysis: Lyse approximately 10^5 to 10^6 cells in a CHAPS lysis buffer.

-

Telomerase Extension: Incubate the cell lysate with a synthetic telomerase substrate (TS) primer and dNTPs to allow telomerase to add telomeric repeats.

-

PCR Amplification: Amplify the extended products using PCR with the TS primer and a reverse primer. Include an internal control to normalize for PCR efficiency.

-

Detection: Separate the PCR products on a polyacrylamide gel and visualize them using a DNA stain (e.g., SYBR Green).

-

Quantification: Quantify the intensity of the telomerase ladder relative to the internal control to determine the relative telomerase activity.

Conclusion and Future Directions

Prezatide copper (GHK-Cu) demonstrates significant potential as a therapeutic agent to combat cellular senescence and mitigate the effects of aging. Its ability to modulate gene expression, reduce oxidative stress and inflammation, and promote tissue regeneration underscores its multifaceted mechanism of action. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the anti-senescence properties of GHK-Cu.

Future research should focus on elucidating the precise molecular targets of GHK-Cu within the complex network of signaling pathways that govern cellular senescence. Further clinical studies are warranted to translate the promising preclinical findings into effective therapeutic strategies for age-related diseases in humans. The continued exploration of GHK-Cu and similar compounds will undoubtedly pave the way for novel interventions to promote healthy aging and extend human healthspan.

References

- 1. The potential of GHK as an anti-aging peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Telomeric repeat amplification protocol: measuring the activity of the telomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Effect of the Human Peptide GHK on Gene Expression Relevant to Nervous System Function and Cognitive Decline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Telomerase Repeated Amplification Protocol (TRAP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Prezatide copper acetate? [synapse.patsnap.com]

- 7. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Telomerase Repeated Amplification Protocol (TRAP) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. What is Prezatide copper acetate used for? [synapse.patsnap.com]

- 11. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Investigating the antioxidant properties of GHK-Cu in vitro

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide Glycyl-L-Histidyl-L-Lysine (GHK) complexed with copper (GHK-Cu) has garnered significant attention for its regenerative and protective properties. A substantial body of in vitro evidence underscores its potent antioxidant capabilities, positioning it as a compelling candidate for further investigation in the context of oxidative stress-related pathologies. This technical guide provides an in-depth overview of the in vitro antioxidant properties of GHK-Cu, summarizing key quantitative data, detailing experimental protocols for its assessment, and illustrating the underlying signaling pathways.

Introduction

Reactive oxygen species (ROS) are natural byproducts of cellular metabolism. However, their overproduction can lead to oxidative stress, a state implicated in cellular aging and a myriad of disease processes. GHK-Cu has demonstrated significant efficacy in mitigating oxidative damage through a multi-faceted approach. Its antioxidant actions have been demonstrated in vitro and in animal studies, including the inhibition of reactive oxygen and carbonyl species formation, detoxification of lipid peroxidation products, and protection of cells from UV radiation.[1] This guide will delve into the specific mechanisms and methodologies used to characterize these antioxidant properties in a laboratory setting.

Quantitative Analysis of Antioxidant Efficacy

The antioxidant capacity of GHK-Cu has been quantified through various in vitro assays. The following tables summarize the key findings from multiple studies, providing a comparative look at its efficacy in different experimental models.

Table 1: GHK-Cu's Efficacy in Reducing Reactive Oxygen Species (ROS)

| Cell Line | Inducer of Oxidative Stress | GHK-Cu Concentration | % Reduction in ROS | Reference |

| WI-38 | 150µM Hydrogen Peroxide | 10nM | Significant Decrease | [2] |

| WI-38 | 150µM Hydrogen Peroxide | 10µM | ~60% | [2] |

Table 2: Inhibition of Lipid Peroxidation by GHK-Cu

| Assay | Method | GHK-Cu Concentration | % Inhibition | Reference |

| Cu(2+)-dependent LDL oxidation | TBARS | Not Specified | "Entirely blocked" | [1][3] |

| Ferritin iron release-induced lipid peroxidation | Not Specified | Not Specified | 87% reduction in iron release | [3] |

| Gastric mucosa homogenate peroxidation | Not Specified | 10-100mM | 75% | [4] |

Table 3: Modulation of Antioxidant Enzyme Activity by GHK-Cu

| Enzyme | Cell Line/System | GHK-Cu Effect | Reference |

| Superoxide Dismutase (SOD) | RAW 264.7 macrophages | Increased activity | [2] |

| Superoxide Dismutase (SOD) | - | GHK-Cu has ~1-3% of the activity of Cu,Zn-SOD on a molar basis. Analogs have been synthesized with up to 223-fold higher activity. | [1] |

| Antioxidant Enzymes (general) | Animal wound models | Elevated levels | [3] |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the antioxidant properties of GHK-Cu.

Measurement of Reactive Oxygen Species (ROS) Scavenging Activity

A common method to measure intracellular ROS is the 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) assay.

-

Principle: DCFDA is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to a non-fluorescent compound that is later oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS.

-

Protocol:

-

Cell Culture: Plate cells (e.g., WI-38 human lung fibroblasts) in a 96-well plate and culture overnight to allow for attachment.

-

Pre-treatment: Treat the cells with various concentrations of GHK-Cu (e.g., 10nM, 10µM) for a specified period (e.g., 24 hours). Include a vehicle control.

-

Induction of Oxidative Stress: Introduce an oxidative stressor, such as hydrogen peroxide (e.g., 150µM), to the cells for a defined incubation time.

-

DCFDA Staining: Remove the treatment medium and incubate the cells with a DCFDA solution (typically 10-25 µM in serum-free media) for 30-60 minutes at 37°C in the dark.

-

Measurement: Wash the cells with phosphate-buffered saline (PBS) to remove excess probe. Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

-

Data Analysis: The percentage of ROS reduction can be calculated by comparing the fluorescence intensity of GHK-Cu treated cells to the untreated control cells exposed to the oxidative stressor.

-

Inhibition of Lipid Peroxidation

The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method for measuring the products of lipid peroxidation, primarily malondialdehyde (MDA).

-

Principle: MDA, a product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex that can be measured spectrophotometrically.

-

Protocol:

-

Sample Preparation: Prepare cell lysates or tissue homogenates. For an in vitro model of LDL oxidation, incubate low-density lipoprotein (LDL) with a pro-oxidant like Cu(2+) in the presence and absence of GHK-Cu.[1]

-

Reaction Mixture: To the sample, add a solution of TBA and an acid (e.g., trichloroacetic acid or phosphoric acid).

-

Incubation: Heat the mixture at 90-100°C for a specified time (e.g., 60 minutes) to facilitate the reaction.

-

Extraction: Cool the samples and extract the MDA-TBA adduct into an organic solvent (e.g., n-butanol) to concentrate the chromogen and remove interfering substances.

-